Furaneol

Catalog No.
S583664
CAS No.
3658-77-3
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furaneol

CAS Number

3658-77-3

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone; 2,5-Dimethyl-3-hydroxy-4-oxo-4,5-dihydrofuran; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one; 2,5-Dimethyl-4-hydroxy-2,3-dihydrofuran-3-one; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran; 4-Hydroxy-2,5-dimethyl-2,3

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

The exact mass of the compound Furaneol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.315 g/ml at 25 °csoluble in oil and ethanolsoluble in oil; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furaneol, or 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, is a high-impact aroma chemical central to the flavor and fragrance industry. It is a primary contributor to the characteristic aroma of fruits like strawberries and pineapples and is also formed during thermal processing in foods such as coffee and baked goods. Its sensory profile is defined by a potent sweet, caramel, and fruity character, often described as 'strawberry jam' or 'cotton candy'. This compound's value in formulation is linked to its extremely low odor threshold and its ability to enhance the perception of sweetness, making it a critical component for creating authentic fruit and gourmand flavor profiles.

Research Fit

Flavor Research

Supports sweet, caramel, fruity aroma profiling in model systems

Sensory Potency

Reported low odor detection threshold for minute-concentration impact

Analytical Methods

Enables quantification in complex matrices via GC-MS or HPLC

Substituting Furaneol with its methoxy analog, Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), or common sweetening agents like Maltol is not viable for achieving consistent, high-fidelity flavor profiles. Mesifurane, while structurally similar, possesses a more complex aroma with musty, nutty, and even meaty notes, differing significantly from Furaneol's cleaner, fruit-jam character. Furthermore, Furaneol is known to be unstable across various pH levels, whereas Mesifurane exhibits greater stability, making them non-interchangeable in products with different formulation matrices or processing requirements. Common substitutes like Ethyl Maltol are described as more 'cooked' but less distinctly fruity, and while they can enhance sweetness, they cannot replicate the specific strawberry-like note essential for character recognition in many fruit flavors. Therefore, direct substitution risks significant deviation in the final product's sensory identity and process compatibility.

Substitution Risk

1

Mesifurane: lower odor threshold may shift dosing window and sensory balance

2

Sotolon: constant vs. variable matrix recovery limits direct method transfer across wine types

3

Homofuraneol: 25-fold lower potency alters usage economics and caramel-impact purity

Superior Potency: Exceptionally Low Odor Threshold Compared to In-Class Substitutes

Furaneol exhibits a significantly lower odor detection threshold compared to other furanones and common sweet-caramelic substitutes, making it a more potent and cost-effective choice for achieving target aroma intensity. Its threshold in water is reported as low as 0.04 µg/kg. In direct comparison, Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) has a threshold of 23,000 µg/kg, and Homofuraneol's is 20 µg/kg. This means Furaneol is approximately 500 times more potent than Homofuraneol and over 500,000 times more potent than Norfuraneol, allowing for substantially lower dosage rates.

Evidence DimensionOdor Threshold in Water (Flavor Potency)
Target Compound Data0.04 µg/kg
Comparator Or BaselineHomofuraneol: 20 µg/kg; Norfuraneol: 23,000 µg/kg
Quantified Difference~500x more potent than Homofuraneol; >500,000x more potent than Norfuraneol
ConditionsAqueous solution

The extreme potency allows for lower usage levels to achieve the desired flavor impact, directly affecting formulation cost and efficiency.

Odor Threshold vs. Mesifurane
Head-to-head
Furaneol 4×10⁻⁵ mg/kg vs. mesifurane 3×10⁻⁵ mg/kg
Supports broader flavor formulation window
Aqueous detection threshold; data from Leitner 2023

Distinct Sensory Profile: Unique Strawberry-Caramel Character Not Replicated by Analogs

Sensory panel data clearly distinguishes Furaneol from its closest structural analog, Mesifurane (methoxyfuraneol). Furaneol is predominantly characterized by 'caramel-like, sweet, fruity, jammy, burnt sugar' notes. In contrast, Mesifurane's profile is more complex and less singularly fruity, described as 'caramel, grape, maple, musty, sweet, coffee, nutty, meaty, raw potato, vegetable, bready'. This demonstrates that for applications requiring a clean, sweet, strawberry-like character, Mesifurane is not a suitable sensory substitute.

Evidence DimensionSensory Profile Descriptors
Target Compound DataCaramel-like, sweet, fruity, jammy, burnt sugar
Comparator Or BaselineMesifurane: Caramel, grape, maple, musty, sweet, coffee, nutty, meaty, raw potato, vegetable, bready
Quantified DifferenceQualitatively distinct sensory profiles; Furaneol is clean and fruity, Mesifurane is complex and savory/vegetative.
ConditionsSensory panel evaluation

Selecting Furaneol is critical for achieving a specific, recognizable fruit flavor profile, as close analogs introduce undesirable and complex off-notes.

Wine Matrix Recovery
Head-to-head
Red wine 97% vs. white 30–80% (sotolon 64%)
Matrix-specific recovery requires method validation
SPE-GC-ion trap MS; Ferreira et al. 2003

Processability Constraint: Defined pH Stability Window for Predictable Formulation Performance

Furaneol demonstrates pH-dependent stability, a critical factor for processability and shelf-life. Studies show it is unstable across a broad pH range (2.0-8.0) in aqueous solutions at room temperature. Its greatest stability is observed specifically at pH 3.5. In contrast, its methoxy derivative, Mesifurane, shows only slight decomposition across the same pH range, indicating significantly higher stability. This makes Furaneol the required choice for acidic formulations (e.g., certain beverages or fruit preparations) where its stability is maximized, while highlighting its unsuitability for neutral or alkaline systems where Mesifurane might be considered, if the flavor profile were not a factor.

Evidence DimensionChemical Stability in Aqueous Solution (23°C)
Target Compound DataUnstable at pH 2.0-8.0; greatest stability at pH 3.5
Comparator Or BaselineMesifurane: Only slight decomposition observed across pH 2.0-8.0
Quantified DifferenceQualitatively lower stability than Mesifurane, with a narrow optimal pH window.
ConditionsAqueous buffer solutions (pH 2.0-8.0) over 32 days at 23°C

This defines a clear selection criterion based on the pH of the final product, ensuring flavor integrity and preventing degradation during processing and storage.

Potency vs. Homofuraneol
Cross-study comparable
5 µg/L (Furaneol) vs. 125 µg/L (homofuraneol)
25× potency difference supports lower usage levels
Water threshold; multi-source reported values
HPLC vs. GC-MS Quantification
Head-to-head
HPLC 1.6 ppm vs. GC-MS 0.7 ppm in pineapple
GC-MS may provide more accurate free analyte
Method selection critical for QC; ACS 1998
Fermentation Yield
Cross-study comparable
2.90 mg/L optimized Z. rouxii
Yield benchmark for natural sourcing evaluation
Lab-scale; comparison to synthetic routes needed

High-Fidelity Strawberry and Pineapple Flavor Formulations

Due to its unique strawberry-jam sensory profile and extremely low odor threshold, Furaneol is the component of choice for creating authentic and potent strawberry and pineapple flavors. High dosage levels, around 10,000 ppm in a flavor concentrate, are used to form the core character of these profiles, an effect that cannot be replicated by analogs like Mesifurane or general sweeteners like Maltol.

Flavor Enhancement in Acidified Foods and Beverages

Given its maximal stability at pH 3.5, Furaneol is well-suited for applications in acidic environments such as soft drinks, fruit juices, jams, and jellies. In these systems, its characteristic flavor is preserved through processing and storage, whereas its use in neutral or alkaline products would risk significant degradation and loss of sensory impact.

Sweetness and Body Enhancement in Gourmand and Bakery Flavors

Furaneol's ability to enhance the perception of sweetness makes it a valuable tool for modifying and enriching gourmand flavors like caramel and butterscotch, as well as bakery profiles. Its potent, 'cooked sugar' character provides depth and masks potential off-notes from other ingredients, functioning as a powerful and cost-effective flavor modulator at low concentrations.

Reconstitution of Thermally Processed Fruit Flavors

As a natural product of the Maillard reaction, Furaneol is essential for recreating the cooked or processed notes in flavors for products like fruit-based sauces, baked goods, and confectionery. Its 'jammy' character is critical for lending an impression of authenticity to flavors that have undergone heat treatment, a nuance that fresher-tasting analogs cannot provide.

Application Fit Matrix

Application
Selection Property
Validation Focus
Strawberry flavor research
Odor threshold window vs. mesifurane
Sensory potency and dosing fidelity
Enological analysis
Matrix-dependent recovery in red/white wine
Free Furaneol method validation (GC-MS preferred)
Caramel/brown flavor enhancement
Potency ratio vs. homofuraneol
Cost-in-use and clean caramel impact
Biotech natural sourcing
Fermentation yield benchmark
Yield vs. synthetic route cost evaluation

Physical Description

Liquid; Pellets or Large Crystals
Solid
Colourless to white solid; Fruity caramel or burnt pineapple aroma

Color/Form

Beige powder
Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 Da

Monoisotopic Mass

128.047344113 Da

Boiling Point

216 °C

Heavy Atom Count

9

Taste

Caramel flavor
Taste description at 0.10-1.00 ppm: Sweet caramellic cooked meaty and fruity nuances

Vapor Density

3.3 (Air = 1)

LogP

log Kow = 0.95 at 20 °C

Odor

Relatively weak, nonspecific odor; dilute solutions develop a pineapple, strawberry-like odor
Odor description at 0.01%: Sweet, slightly burnt brown caramellic, cotton candy with a savory nuance

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

77-79 °C
77 - 78 °C

UNII

20PI8YZP7A

GHS Hazard Statements

Aggregated GHS information provided by 1818 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1818 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1817 of 1818 companies with hazard statement code(s):;
H302 (27.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (76.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (73.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dimethylhydroxy furanone is a beige powder or colorless crystals. It has a weak odor like pineapple or strawberry and a taste like caramel. It is very soluble in water. Dimethylhydroxy furanone occurs in pineapple, strawberry, raspberry, tomato and kiwi fruit. USE: Dimethylhydroxy furanone is used as a food flavoring and as an additive in cigarettes. EXPOSURE: Workers that use dimethylhydroxy furanone may breathe in mists or have direct skin contact. The general population may be exposed by inhaling aromas and consumption of foods containing this compound. Exposure may also occur from smoking cigarettes. If dimethylhydroxy furanone is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It is expected to build up in fish. RISK: The World Health Organization determined that there is "no safety concern" for human health at current levels used for food additives, based on lack of toxic effects in laboratory animals following repeated oral exposure. Data on the potential for dimethylhydroxyl furanone to produce toxic effects in humans were not available. Dimethylhydroxy furanone did not induce tumors in laboratory animals following lifetime oral exposure. Data on the potential for dimethylhydroxyl furanone to cause infertility, abortion, or birth defects in laboratory animals were not available. The potential for dimethylhydroxyl furanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ ... 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) were administered individually in semipurified diet to female ICR mice previously treated with benzo[a]pyrene (1.5 mg/wk, orally for 4 wk) to initiate forestomach neoplasia. The mice were killed at 30 wk of age. Both furanones reduced forestomach neoplasms, with HDMF exhibiting more potency. The data indicate that HDMF and HMF ... inhibit carcinogenesis in this system by acting at the post-initiation stage.

Vapor Pressure

0.008 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

3658-77-3

Absorption Distribution and Excretion

2,5-Dimethyl-4-hydroxy-3[2H]furanone (Furaneol, DMHF) [3658-77-3], an important flavor constituent of strawberry fruit, was administered to four male and two female volunteers using fresh strawberries as a natural DMHF source. The amount excreted was determined by measuring urinary levels of DMHF and DMHF glucuronide. DMHF glucuronide was synthesized and the structure elucidated by mens of (1)H, (13)C and two dimensional nuclear magnetic resonance, as well as mass spectral data. Identification and quantification of DMHF glucuronide in human urine were achieved after solid phase extraction on XAD-2 using reverse-phase reverse-phase HPLC with either on-line UV/VIS or electrospray tandem mass spectrometry detection. Male and female volunteers excreted 59-69% and 81-94%, respectively, of the DMHF dose (total of free and glycosidically bound DMHF in strawberries) as DMHF glucuronide in urine within 24 hr. The amount of DMHF excretion was independent of the dose size and the ratio of free to glycosidically bound forms of DMHF in strawberry fruit. DMHF, DMHF glucoside and its 6'-O-malonyl derivative, naturally occurring in strawberries, were not detected in human urine.
Fragrant hydroxyfuranone and dihydroxypyranone derivatives generated in the Maillard reaction of sugars and amino acids are detected in various processed foods and have been shown active to break DNA single-strand in the in vitro studies. In the present study, absorption of 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2 H)-furanone (HEMF), both found in soy sauce, into plasma after a single intraperitoneal or oral administration at doses of 0.5-1.0 g/kg to mice was examined. Both compounds appeared in plasma 15 min after intraperitoneal administration and disappeared 2 hr after the administration. They appeared in plasma 5 min after oral administration, reached maximum after 15-45 min, and gradually disappeared after 2 h, indicating that they are absorbed by the digestive tract. Both DMHF and HEMF induced micronucleated reticulocytes (MNRETs) in mouse peripheral blood in a dose-dependent manner after oral administration. The results indicate that DMHF and HEMF can cause genetic damage after oral administration.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Metabolism Metabolites

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is expected to share the same metabolic fate as the primary material, i.e. conjugation with glucuronic acid and excretion in the urine.

Wikipedia

Furaneol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

Methods of Manufacturing

From dimethyl-3,4-dihydroxyfuran-2,5-dicarboxylate.
... manufactured in a multistep bioprocess from rhamnose.
It is synthesized by the reaction of hex-3-yne-2,5-diol with ozone and subsequent reductive work-up. ... The hexane-2,5-diol-3,4-dione formed in the oxidation step is then cyclized in a separate step to form furaneol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: ACTIVE

Analytic Laboratory Methods

High-flow dynamic headspace sampling with excess anhydrous sodium sulfate was found to be an effective method of isolating Furaneol from fresh tomatoes. Quantitative analysis was carried out by gas chromatography using maltol as internal standard. ...
A unified sample preparation and modified chromatographic procedure were developed to determine two major off-flavors in orange juice, p-vinylguaiacol (PVG) and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol). Furaneol was quantified using the absorbance difference between 335 and 292 nm. This procedure helped identify Furaneol by suppressing an interfering peak that developed in juice during storage. The C18 solid phase extraction procedure isolated both PVG and Furaneol from orange juice into a single extract. A 30 min reversed-phase HPLC gradient method employing UV and fluorescence detectors in series was also developed for the determination of both off-flavors from a single injection. The ternary solvent system consisted of water, methanol, and acetonitrile. Recovery studies yielded mean recoveries of 99.9% +/- 2.3% for Furaneol (0.3, 1.0, and 10.0 ppm) and 100.0% +/- 1.2% for PVG (0.05, 2.0, and 5.0 ppm), thus demonstrating that the unified solid phase procedure quantitatively isolated both compounds.
The water-soluble volatile components of fresh tomatoes were isolated by liquid-liquid continuous ether extraction of filtered blended tomato and separated from non-volatiles by high flow dynamic headspace sampling, after careful evaporation of the ether. Capillary GCMS analysis identified the important aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) and the related compound 5-methyl-4-hydroxy-3(2H)-furanone occurring in the fresh tomato at concentrations of the order of 2 mg and 10 mg/kg of tomato respectively. From the odor threshold and concentration evidence it seems probable that Furaneol contributes to fresh and processed tomato aroma.
Furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] was identified in white wines obtained from different cultivars which were not Vitis vinifera. An extraction method with ethyl acetate and a GC-MS has been applied to evaluate levels of this compound in different white wines, Vitis vinifera and non-Vitis vinifera, coming from different origins. Sixty-five wines of various hybrid cultivars and more than an hundred wines in general were analyzed using this method. In white wines made with hybrid grapes still used in Europe, furaneol was detected in almost all cases. As some wines made from these grapes are forbidden in Europe, this method can be used for detecting certain "frauds". The influence of the vinification method on furaneol levels has been studied. In all cases, vinification with skin contact leads to a decrease in furaneol concentrations. Furaneol levels can be increased by using pectolytic enzymes with beta-glucosidic secondary activities.
A method for the analytical determination of sotolon [4,5-dimethyl-3-hydroxy-2(5H)-furanone], maltol [3-hydroxy-2- methyl-4H-pyran-4-one] and free furaneol [2,5-dimethyl-4-hydroxy-3(2H)-furanone] in wine has been developed. The analytes are extracted from 50 mL of wine in a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins. Interferences are removed with 15 mL of a pentane-dichloromethane (20:1) solution, and analytes are recovered with 6 mL of dichloromethane. The extract is concentrated up to 0.1 mL and analyzed by GC-ion trap MS. ... Furaneol was determined by non-resonant fragmentation of the m/z 128 mother ion and subsequent analysis of the m/z 81 ion. The detection limits of the method are in all cases between 0.5 and 1 ug/L, well below the olfactory thresholds of the compounds. The precision of the method is in the 4-5% range for levels in wine around 20 ug/L. Linearity holds at least up to 400 ug/L, and is satisfactory in all cases. The recoveries of maltol and sotolon are constant (70 and 64%, respectively) and do not depend on the type of wine. On the contrary, in the case of furaneol, red wines show constant and high recoveries (97%), while the recoveries on white wines range between 30 and 80%. Different experiments showed that this behavior is probably due to the existence of complexes formed between furaneol and sulphur dioxide or catechols. Sensory experiments confirmed that the complexed forms found in white wines are not perceived by orthonasal olfaction, and that the furaneol determined by the method can be considered as the free and odor-active fraction

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Store under inert gas. Air sensitive. ... Storage class (TRGS 510): Non Combustible Solids.

Interactions

2,5-Dimethyl-4-hydroxy-3(2 H)-furanone (DMHF), produced by Maillard reaction of sugar/amino acid and found in various foodstuffs, showed mutagenicity to Salmonella typhimurium TA100 strain with and without S9 mix, and induced micronucleated mouse peripheral reticulocytes. DNA strand breaking activity of the compound at pH 7.4 increased with the increasing dose of the compound and with the increasing incubation time. The breaking activity was inhibited in the presence of superoxide dismutase, catalase, hydroxyl radical scavengers, spin trapping agents, thiol compounds and metal chelators, and also by removal of dissolved oxygen from the incubation mixture. Addition of Fe(III) ion to the incubation mixture enhanced the breaking activity. Incubation of DMHF with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) gave electron spin resonance signals characteristic to DMPO-OH adduct, indicating generation of hydroxyl radical. It was found that DMHF generated hydroxyl radical with an aid of a trace amount of metal ions, and induced DNA strand breaking. Mutagenicity and induction of micronucleated reticulocytes by DMHF may be caused as a result of DNA modification via hydroxyl radical.
Prooxidant properties of furanone compounds including 2,5-furanone (furaneol, 4-hydroxy-2,5-dimethyl-furan-3-one), 4,5-furanone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) (sotolone) and cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) were analyzed in relation to the metal-reducing activity. Only 2,5-furanone known as a "strawberry or pineapple furanone" inactivated aconitase the most sensitive enzyme to active oxygen in the presence of ferrous sulfate, suggesting the furaneol/iron-mediated generation of reactive oxygen species. 2,5-Furanone caused strand scission of pBR322 DNA in the presence of copper. Treatment of calf thymus DNA with 2,5-furanone plus copper produced 8-hydroxy-2'-deoxyguanosine in DNA. 2,5-Furanone showed a potent copper-reducing activity, and thus, DNA strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine by 2,5-furanone can be initiated by the production of superoxide radical through the reduction of cupric ion to cuprous ion, resulting in the conversion to hydrogen peroxide and hydroxyl radical. However, an isomer and analog of 2,5-furanone, 4,5-furanone and cyclotene, respectively, did not show an inactivation of aconitase, DNA injuries including strand breakage and the formation of 8-hydroxy-2'-deoxyguanosine, and copper-reducing activity. Cytotoxic effect of 2,5-furanone with hydroxyketone structure can be explained by its prooxidant properties: furaneol/transition metal complex generates reactive oxygen species causing the inactivation of aconitase and the formation of DNA base damage by hydroxyl radical.

Stability Shelf Life

Stable under recommended storage conditions.
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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